molecular formula C19H25N3O3 B2784862 N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 850704-65-3

N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2784862
CAS No.: 850704-65-3
M. Wt: 343.427
InChI Key: WSMNTTZLHSIXGZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound featuring a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decane-2,4-dione) with an 8-methyl substituent and an N-linked 2-ethylphenyl acetamide side chain. This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-14-6-4-5-7-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNTTZLHSIXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and kinase inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₇H₂₁N₃O₄
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1775497-97-6

The structure features a spirocyclic framework that contributes to its biological activity. The presence of the diazaspiro moiety is crucial for its interaction with biological targets.

1. Kinase Inhibition

Recent studies have identified derivatives of diazaspiro compounds as selective inhibitors of TYK2 and JAK1 kinases. For instance, a related compound demonstrated IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, with a notable selectivity ratio of over 23-fold for JAK2 compared to other kinases. This selectivity is critical for minimizing off-target effects in therapeutic applications .

2. Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. In models of acute ulcerative colitis, it showed more potent effects than established therapies like tofacitinib. The mechanism involves modulation of gene expression related to inflammatory pathways and the differentiation of T helper cells (Th1, Th2, Th17), which are pivotal in immune responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the diazaspiro framework can significantly influence biological activity:

CompoundIC₅₀ (TYK2)IC₅₀ (JAK1)Selectivity Ratio (JAK2)Comments
Compound 486 nM37 nM>23Superior anti-inflammatory efficacy
Compound X12 nM45 nM>10Moderate efficacy
Compound Y20 nM50 nM>5Lower selectivity

These findings emphasize the importance of structural modifications in enhancing potency and selectivity against specific kinases.

Case Study 1: Anti-inflammatory Efficacy

In a preclinical study involving spontaneously hypertensive rats, the administration of a diazaspiro derivative resulted in significant reductions in mean arterial pressure. This effect was attributed to the inhibition of soluble epoxide hydrolase (sEH), indicating a potential pathway for managing hypertension through modulation of inflammatory processes .

Case Study 2: Metabolic Stability

Another investigation assessed the metabolic stability of various diazaspiro derivatives, revealing that certain modifications could enhance stability while maintaining or improving pharmacological activity. This aspect is crucial for developing oral bioavailable compounds suitable for chronic conditions like inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications : The spiro[4.5]decan system is conserved across analogs, but substituents at the 8-position (methyl in the target compound vs. phenyl in compounds) influence lipophilicity and steric bulk. For example, phenyl-substituted analogs (e.g., compound 23 in ) exhibit higher melting points (129–131°C) compared to methyl-substituted derivatives, suggesting enhanced crystallinity .
  • Side Chain Variations: Aromatic vs. Aliphatic Groups: Benzyl and fluorobenzyl derivatives (–17) may enhance binding to aromatic-enzyme pockets, while cyclohexyl () or tert-butyl groups () introduce steric bulk that could affect membrane permeability .

Physicochemical Properties

  • Solubility and Stability : The target compound’s 2-ethylphenyl group balances lipophilicity (LogP ~2.5–3.0 estimated) and solubility, whereas carboxylic acid derivatives () are more polar but less cell-permeable .
  • Synthetic Accessibility : Many analogs (e.g., ) are synthesized via EDCI/HOBt-mediated coupling, indicating a scalable route for the target compound .

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